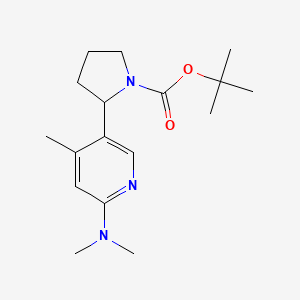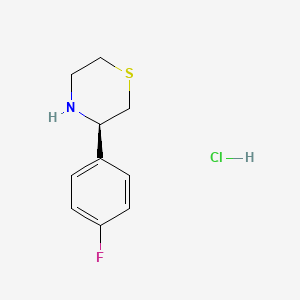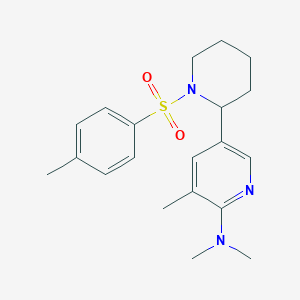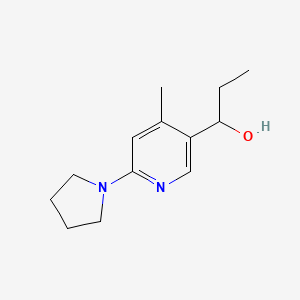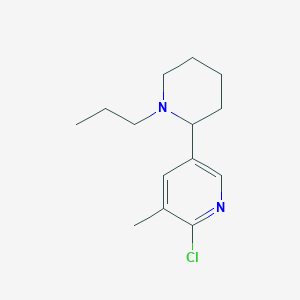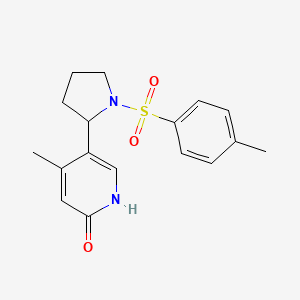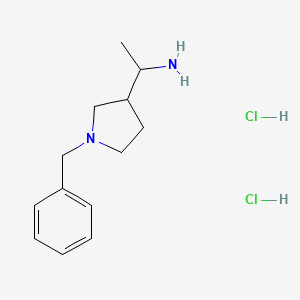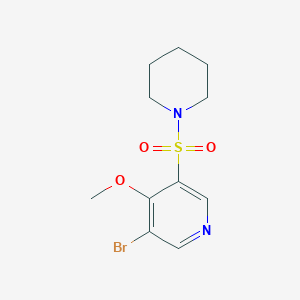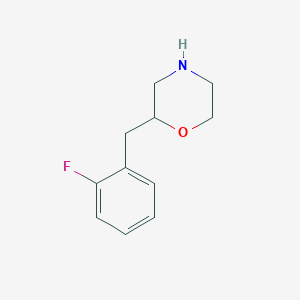
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine is a heterocyclic organic compound with a pyridine ring substituted with a chlorine atom, an ethylpiperidinyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine typically involves the reaction of 2-chloro-3-methylpyridine with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the ethylpiperidinyl group, making it less complex.
5-(1-Ethylpiperidin-2-yl)-3-methylpyridine: Lacks the chlorine atom, affecting its reactivity.
2-Chloro-5-(1-methylpiperidin-2-yl)-3-methylpyridine: Has a methyl group instead of an ethyl group on the piperidine ring.
Uniqueness
2-Chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine is unique due to the presence of both the chlorine atom and the ethylpiperidinyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H19ClN2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-5-(1-ethylpiperidin-2-yl)-3-methylpyridine |
InChI |
InChI=1S/C13H19ClN2/c1-3-16-7-5-4-6-12(16)11-8-10(2)13(14)15-9-11/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
QOIXBBOWVPSHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



